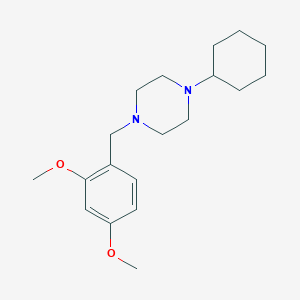
1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione (MDP) is a chemical compound that is widely used in scientific research. It is also known by other names such as p-menthane-3,8-dione and p-mentha-1,8-dien-3-one. MDP is a yellowish liquid that has a strong odor and is soluble in organic solvents. It is used primarily as a chelating agent and a ligand in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione is not well understood. However, it is believed that 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione acts as a chelating agent and a ligand, which binds to metal ions and forms stable complexes. The stability of these complexes is dependent on the nature of the metal ion and the ligand. 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione has been shown to form stable complexes with various metals such as copper, nickel, and zinc.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione are not well studied. However, studies have shown that 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione has antioxidant properties and can scavenge free radicals. 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione has been shown to have antitumor properties and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and can be stored for long periods of time. 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione is a versatile ligand and can form stable complexes with various metals. However, 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione has some limitations for lab experiments. It has a strong odor and can be toxic if ingested or inhaled. 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione is also sensitive to air and moisture, which can affect its stability.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione. One possible direction is to study the mechanism of action of 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione and its interaction with metal ions. Another direction is to study the biochemical and physiological effects of 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione and its potential use in drug development. Additionally, future research can focus on the synthesis of new compounds using 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione as a precursor. Overall, 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione has great potential for scientific research and has many applications in various fields.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione can be achieved through several methods. One of the most common methods involves the reaction of p-anisaldehyde and acetone in the presence of a base catalyst such as potassium hydroxide. The reaction yields 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione as a product along with other byproducts. The purity of 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione can be improved by a series of purification steps such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione has a wide range of applications in scientific research. It is primarily used as a chelating agent and a ligand in various chemical reactions. It is also used as a precursor for the synthesis of other compounds. 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione is used in the synthesis of metal complexes, which have applications in catalysis, drug development, and material science. 1-(4-methoxyphenyl)-4,4-dimethyl-1,3-pentanedione is also used in the synthesis of natural products and pharmaceutical compounds.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4,4-dimethylpentane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(16)9-12(15)10-5-7-11(17-4)8-6-10/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXVBUXRCUKXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4,4-dimethylpentane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)

![2-benzyl-6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5698876.png)

![6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5698899.png)
![N-benzyl-5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5698915.png)

![N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5698932.png)




